1-(4-Fluoro-2-iodobenzoyl)pyrrolidine
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Overview
Description
1-(4-Fluoro-2-iodobenzoyl)pyrrolidine is a compound that features a pyrrolidine ring attached to a benzoyl group substituted with fluorine and iodine atoms. The presence of these halogen atoms can significantly influence the compound’s chemical properties and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-2-iodobenzoyl)pyrrolidine typically involves the introduction of the fluorine and iodine atoms onto the benzoyl group, followed by the attachment of the pyrrolidine ring. One common method involves the use of halogenation reactions to introduce the fluorine and iodine atoms. For example, the fluorination of benzoyl compounds can be achieved using reagents such as Selectfluor® . The iodination can be performed using iodine or iodine monochloride under suitable conditions .
Industrial Production Methods
Industrial production of this compound would likely involve scalable halogenation and coupling reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. The specific conditions would be optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-2-iodobenzoyl)pyrrolidine can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom can be replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Selectfluor®: Used for fluorination reactions.
Iodine/Iodine Monochloride: Used for iodination reactions.
Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzoyl-pyrrolidine derivatives, while coupling reactions can produce biaryl or diaryl compounds.
Scientific Research Applications
1-(4-Fluoro-2-iodobenzoyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-iodobenzoyl)pyrrolidine depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its halogenated benzoyl group and pyrrolidine ring. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure and exhibit similar biological activities.
Fluorinated Benzoyl Compounds: Compounds with fluorinated benzoyl groups, such as fluorobenzoyl-pyrrolidine derivatives, have similar chemical properties and reactivity.
Uniqueness
1-(4-Fluoro-2-iodobenzoyl)pyrrolidine is unique due to the presence of both fluorine and iodine atoms on the benzoyl group. This dual halogenation can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications .
Biological Activity
1-(4-Fluoro-2-iodobenzoyl)pyrrolidine is a compound of interest in medicinal chemistry due to its unique structural features, which include both fluoro and iodo substituents. These characteristics may enhance its biological activity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic uses.
This compound can be synthesized through various chemical reactions, including substitution reactions where the iodine atom can be replaced with other nucleophiles. The presence of fluorine and iodine enhances the compound's lipophilicity and membrane permeability, which are critical for its biological activity.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in inflammatory pathways. The compound has been shown to inhibit key signaling pathways associated with Toll-like receptors (TLRs), which play a crucial role in the immune response.
Biological Activity Studies
Recent studies have highlighted the compound's potential as an anti-inflammatory agent. For instance, it has been demonstrated to inhibit the activation of nuclear factor-kappa B (NF-κB) and interferon regulatory factor 3 (IRF3) in response to TLR agonists. This inhibition leads to a decrease in the expression of pro-inflammatory markers such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), suggesting its role in modulating inflammatory responses .
Summary of Biological Activity Findings
Case Studies
- Anti-inflammatory Effects : A study evaluated the effects of this compound on TLR-mediated signaling pathways. The results indicated that the compound significantly reduced inflammatory markers in vitro, suggesting potential therapeutic benefits in conditions characterized by excessive inflammation.
- Enzyme Inhibition : In another investigation, the compound was tested for its ability to inhibit specific enzymes involved in inflammatory pathways. The findings revealed that it effectively inhibited COX-2 activity, further supporting its role as an anti-inflammatory agent.
Properties
IUPAC Name |
(4-fluoro-2-iodophenyl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FINO/c12-8-3-4-9(10(13)7-8)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AODBXNIBOMMGQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=C(C=C2)F)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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